REACTION_CXSMILES
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[CH2:1]=[C:2]([C:4]1[CH:5]=[C:6]([NH2:10])[CH:7]=[N:8][CH:9]=1)[CH3:3]>C(O)C.[Pd]>[CH:2]([C:4]1[CH:5]=[C:6]([NH2:10])[CH:7]=[N:8][CH:9]=1)([CH3:3])[CH3:1]
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Name
|
|
Quantity
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0.773 g
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Type
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reactant
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Smiles
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C=C(C)C=1C=C(C=NC1)N
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Name
|
|
Quantity
|
8 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
|
|
Quantity
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0.132 g
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Type
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catalyst
|
Smiles
|
[Pd]
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Type
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CUSTOM
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Details
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the resulting suspension was stirred under a hydrogen atmosphere (1 atm) for 18 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction was filtered through Celite®
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Type
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WASH
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Details
|
washed forward with EtOH
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated
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Type
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ADDITION
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Details
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diluted with EtOAc (30 mL)
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Type
|
WASH
|
Details
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washed with H2O (1×15 ml) and brine (1×15 ml)
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Type
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EXTRACTION
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Details
|
The aqueous phase was back-extracted with EtOAc (1×20 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (MgSO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C=1C=C(C=NC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.453 g | |
YIELD: PERCENTYIELD | 134% | |
YIELD: CALCULATEDPERCENTYIELD | 134.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |